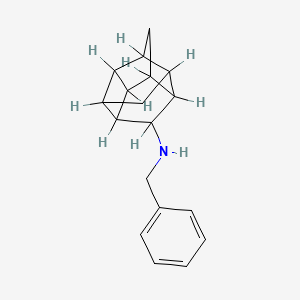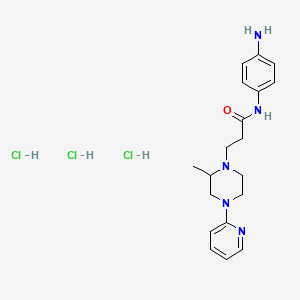
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Piperazine Ring: This step often involves the reaction of 1,4-dichlorobutane with ammonia or a primary amine to form the piperazine ring.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Coupling Reactions: The final step involves coupling the piperazine and pyridine intermediates with 4-aminophenyl and 2-methyl groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazineacetamide
- N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinebutanamide
Uniqueness
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride is unique due to its specific combination of functional groups and structural elements
Propriétés
Numéro CAS |
104374-06-3 |
|---|---|
Formule moléculaire |
C19H28Cl3N5O |
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-3-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)propanamide;trihydrochloride |
InChI |
InChI=1S/C19H25N5O.3ClH/c1-15-14-24(18-4-2-3-10-21-18)13-12-23(15)11-9-19(25)22-17-7-5-16(20)6-8-17;;;/h2-8,10,15H,9,11-14,20H2,1H3,(H,22,25);3*1H |
Clé InChI |
SUKXHIRNUNOUTA-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CCC(=O)NC2=CC=C(C=C2)N)C3=CC=CC=N3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



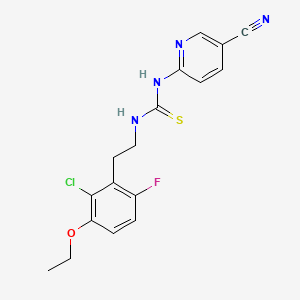
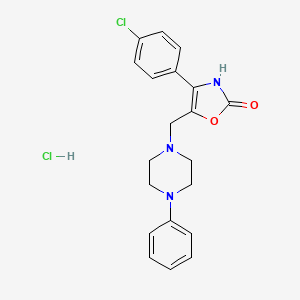
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)
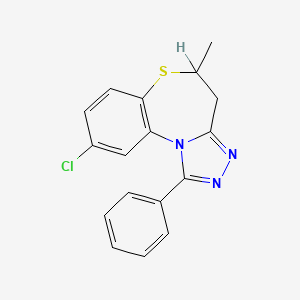

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
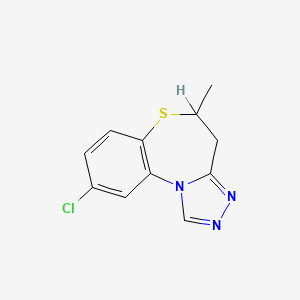
![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)

